molecular formula C22H17ClN6O B560053 Duvelisib CAS No. 1201438-56-3

Duvelisib

Cat. No.: B560053
CAS No.: 1201438-56-3
M. Wt: 416.9 g/mol
InChI Key: SJVQHLPISAIATJ-ZDUSSCGKSA-N
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Biochemical Analysis

Biochemical Properties

Duvelisib interacts with the delta and gamma isoforms of PI3K, which are exclusively expressed in hematopoietic cells . It inhibits the PI3K-δ isoform, necessary for cell proliferation and survival, and the PI3K-γ isoform, which modulates cytokine signaling and pro-inflammatory responses from the tumor microenvironment .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It has been observed to present cytotoxic actions at micromolar doses and antagonize the activation of downstream signaling . In clinical trials, this compound was compared to ofatumumab in patients with CLL or SLL .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting PI3K, specifically the delta and gamma isoforms . This class of compounds works by preventing PI3K from playing its role in transducing signals from outside of cells into various intracellular pathways involved in cell cycle regulation, apoptosis, DNA repair, senescence, angiogenesis, and cell metabolism, including the PI3K/AKT/mTOR pathway .

Temporal Effects in Laboratory Settings

In the ovalbumin Brown Norway TH2 pulmonary inflammation model, all PI3K δ inhibitors produced a dose-dependent inhibition of bronchoalveolar lavage eosinophils . The impact of PI3K δ inhibitors on eosinophils is supported by a PK target with a ToT over the course of treatment close to the PD IC 50 .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study evaluating efficacy and safety of this compound with intermittent dosing in patients with relapsed/refractory CLL/SLL, the overall response rate was 49% with a complete response rate of 34% .

Metabolic Pathways

This compound is involved in the PI3K/AKT/mTOR pathway, a key metabolic pathway . This pathway is involved in cell cycle regulation, apoptosis, DNA repair, senescence, angiogenesis, and cell metabolism .

Transport and Distribution

This compound is administered orally . It is primarily metabolized by cytochrome P450 CYP3A4 . The geometric mean terminal elimination half-life of this compound is 4.7 hours .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of duvelisib involves multiple steps, starting from commercially available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as phosphorus oxychloride and sodium hydride .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Properties

IUPAC Name

8-chloro-2-phenyl-3-[(1S)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVQHLPISAIATJ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152697
Record name Duvelisib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/ml
Record name Duvelisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11952
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Duvelisib acts as a strong reversible inhibitor of the isoform gamma and delta of the phosphoinositide3-kinase (PI3K). PI3K plays a very important role in innate and adaptative immunity and the inhibition of the form delta and gamma has been very important for the suppression of immunity. The activity of PI3K gamma and delta is restricted to hematopoietic cells and it is necessary for normal B cell development. In lymphomas, the activation of PI3K is enlarged to promote unlimited growth and survival. Hence, inhibition of PI3K can provide an inhibition of the signaling from BCR, inhibition of a cytokine signaling from the microenvironment and enhancement of anti-tumor immunity. The specific mechanism of this PI3K inhibitors are further described as follows: -BCR activates signaling pathways after antigen engagement and it is also critical for the physiologic life of the lymphocytes and neoplastic lymphomas. In CLL, BCR reacts to auto- and exo-antigens to promote clonal expansion. This sustained presence of BCR activates delta PI3K producing a pro-survival pathway of the neoplastic cells which already present a higher activity of PI3K. Thus, the blockade of PI3K will limit the activity of BCR and the driven physiology of the lymphoma. -The inhibition of PI3K can also inhibit paracrine and autocrine pro-survival signals mediated by adhesion molecules, chemokines and soluble factors. This activity is attained due to the fact that several downstream signals convey on PI3K. -It has been reported that inactivation of PI3K produces a significant resistance to tumorigenesis. This data suggests that inhibition of PI3K can facilitate recognition and elimination of tumor cells. In summary, duvelisib inhibits the isoform delta of PI3K which is necessary for cell proliferation and survival and the isoform gamma which is critical for cytokine signaling and the pro-inflammatory response.
Record name Duvelisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11952
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CAS No.

1201438-56-3
Record name IPI 145
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Record name Duvelisib [USAN:INN]
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Record name Duvelisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11952
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Duvelisib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-2-phenyl-3-[(1S)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1(2H)-one
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Record name DUVELISIB
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Melting Point

>190 ºC
Record name Duvelisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11952
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